tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the linear formula C13H20ClN3O2 . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The synthesis process involves complex chemical reactions and requires precise control of conditions .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by MS and 1HNMR spectrum . The molecular weight is 285.77 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The total yield of the three steps in the synthesis process was reported to be 49.9% .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 285.77 . More specific properties such as melting point or boiling point are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of biologically active compounds like crizotinib. It is synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).
tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate Synthesis The synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of the title compound with a specific dihedral angle between the pyrazole and piperidine rings (Richter et al., 2009).
Structural and Biological Studies
Synthesis and Evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate The title compound was synthesized and characterized by various spectroscopic techniques. X-ray diffraction confirmed its structure, and the compound exhibited moderate anthelmintic activity but poor antibacterial properties. The crystal structure featured weak intermolecular interactions and aromatic π–π stacking, contributing to a three-dimensional architecture (Sanjeevarayappa et al., 2015).
Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors 4',6'-Dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors were synthesized, highlighting the potential of tert-butyl pyrazolospirolactam core derivatives in medicinal chemistry. The synthesis involved a streamlined 10-step process with only one chromatography step, illustrating an efficient route to novel ACC inhibitors (Huard et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(4-chloropyrazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFXWMMTOEADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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